molecular formula C17H24N2O4S B6056667 2-(1-azepanylcarbonyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine

2-(1-azepanylcarbonyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine

Cat. No. B6056667
M. Wt: 352.5 g/mol
InChI Key: AWOCLZLCRLORJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanylcarbonyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine, commonly known as ABT-639, is a potent and selective antagonist of the T-type calcium channel. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

ABT-639 acts as a selective antagonist of the T-type calcium channel, inhibiting the influx of calcium ions into cells. This leads to a decrease in neuronal excitability and neurotransmitter release, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects
ABT-639 has been shown to have several biochemical and physiological effects, including a decrease in neuronal excitability, a reduction in neurotransmitter release, and a decrease in blood pressure. These effects are mediated by the inhibition of T-type calcium channels, which are involved in the regulation of these processes.

Advantages and Limitations for Lab Experiments

ABT-639 has several advantages for lab experiments, including its potency and selectivity for T-type calcium channels, which allows for the study of these channels in isolation. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ABT-639, including its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of ABT-639 on neuronal function and neurotransmitter release. Finally, the development of more potent and selective T-type calcium channel antagonists may lead to the development of new and more effective therapies for various diseases.

Synthesis Methods

The synthesis of ABT-639 involves several steps, including the preparation of the starting materials and the coupling of the azepane and benzoxazepine rings. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

ABT-639 has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to have a potent and selective inhibitory effect on T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.

properties

IUPAC Name

azepan-1-yl-(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-24(21,22)19-13-10-16(23-15-9-5-4-8-14(15)19)17(20)18-11-6-2-3-7-12-18/h4-5,8-9,16H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOCLZLCRLORJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]methanone

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